(4-(2,2-Difluoroethoxy)-2-fluorophenyl)methanol
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Overview
Description
(4-(2,2-Difluoroethoxy)-2-fluorophenyl)methanol: is a chemical compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,2-Difluoroethoxy)-2-fluorophenyl)methanol typically involves the reaction of 4-hydroxy-2-fluorobenzaldehyde with 2,2-difluoroethanol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the final product.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
(4-(2,2-Difluoroethoxy)-2-fluorophenyl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-(2,2-difluoroethoxy)-2-fluorobenzaldehyde or 4-(2,2-difluoroethoxy)-2-fluorobenzoic acid.
Reduction: Formation of 4-(2,2-difluoroethoxy)-2-fluorophenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
(4-(2,2-Difluoroethoxy)-2-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of a fluorine atom.
(4-(2,2-Difluoroethoxy)phenyl)methanol: Lacks the additional fluorine atom on the phenyl ring.
Uniqueness
(4-(2,2-Difluoroethoxy)-2-fluorophenyl)methanol is unique due to the presence of both difluoroethoxy and fluorophenyl groups, which can impart distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
[4-(2,2-difluoroethoxy)-2-fluorophenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c10-8-3-7(14-5-9(11)12)2-1-6(8)4-13/h1-3,9,13H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPAHOWINNUHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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